molecular formula C12H17BrOZn B14873931 (4-n-Butyloxy-2,6-dimethylphenyl)Zinc bromide

(4-n-Butyloxy-2,6-dimethylphenyl)Zinc bromide

Cat. No.: B14873931
M. Wt: 322.5 g/mol
InChI Key: YXVCTZJEGYYHOR-UHFFFAOYSA-M
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Description

(4-n-butyloxy-2,6-dimethylphenyl)zinc bromide, 0.50 M in THF: is an organozinc compound commonly used in organic synthesis. It is a solution of the compound in tetrahydrofuran (THF), a solvent that stabilizes the organozinc reagent and facilitates its use in various chemical reactions. This compound is particularly valuable in the field of organic chemistry due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-n-butyloxy-2,6-dimethylphenyl)zinc bromide typically involves the reaction of 4-n-butyloxy-2,6-dimethylphenyl bromide with zinc in the presence of THF. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the zinc reagent. The general reaction scheme is as follows:

4-n-butyloxy-2,6-dimethylphenyl bromide+Zn(4-n-butyloxy-2,6-dimethylphenyl)zinc bromide\text{4-n-butyloxy-2,6-dimethylphenyl bromide} + \text{Zn} \rightarrow \text{this compound} 4-n-butyloxy-2,6-dimethylphenyl bromide+Zn→(4-n-butyloxy-2,6-dimethylphenyl)zinc bromide

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process may include additional steps such as purification and quality control to meet the required specifications for commercial use.

Chemical Reactions Analysis

Types of Reactions: (4-n-butyloxy-2,6-dimethylphenyl)zinc bromide is known to undergo various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom acts as a nucleophile.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Typical reagents include alkyl halides or aryl halides, and the reactions are often carried out in the presence of a catalyst such as palladium.

    Cross-Coupling Reactions: Commonly used reagents include organic halides, and the reactions are typically catalyzed by transition metals like palladium or nickel.

Major Products: The major products formed from these reactions depend on the specific reactants used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bond between the 4-n-butyloxy-2,6-dimethylphenyl group and the organic halide.

Scientific Research Applications

Chemistry: In organic chemistry, (4-n-butyloxy-2,6-dimethylphenyl)zinc bromide is used as a reagent for the formation of carbon-carbon bonds, which is a fundamental step in the synthesis of complex organic molecules.

Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological and medicinal properties. For example, it can be used in the synthesis of pharmaceutical intermediates.

Industry: In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and materials science. Its ability to form carbon-carbon bonds makes it valuable in the synthesis of various industrial products.

Mechanism of Action

The mechanism by which (4-n-butyloxy-2,6-dimethylphenyl)zinc bromide exerts its effects involves the transfer of the 4-n-butyloxy-2,6-dimethylphenyl group to an electrophilic substrate. This transfer is facilitated by the zinc atom, which acts as a nucleophile. The molecular targets and pathways involved depend on the specific reaction and the reactants used.

Comparison with Similar Compounds

  • (4-sec-butyloxy-2,6-dimethylphenyl)zinc bromide
  • (4-tert-butyloxy-2,6-dimethylphenyl)zinc bromide

Comparison: Compared to its similar compounds, (4-n-butyloxy-2,6-dimethylphenyl)zinc bromide offers unique reactivity due to the presence of the n-butyloxy group. This group can influence the steric and electronic properties of the compound, making it suitable for specific types of reactions that its analogs may not efficiently undergo.

Properties

Molecular Formula

C12H17BrOZn

Molecular Weight

322.5 g/mol

IUPAC Name

bromozinc(1+);1-butoxy-3,5-dimethylbenzene-4-ide

InChI

InChI=1S/C12H17O.BrH.Zn/c1-4-5-6-13-12-8-10(2)7-11(3)9-12;;/h8-9H,4-6H2,1-3H3;1H;/q-1;;+2/p-1

InChI Key

YXVCTZJEGYYHOR-UHFFFAOYSA-M

Canonical SMILES

CCCCOC1=CC(=[C-]C(=C1)C)C.[Zn+]Br

Origin of Product

United States

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